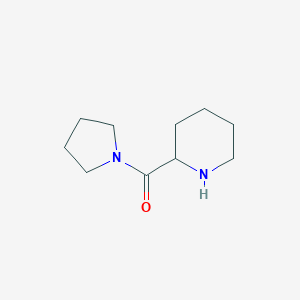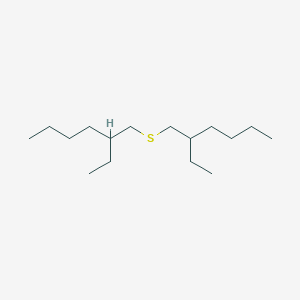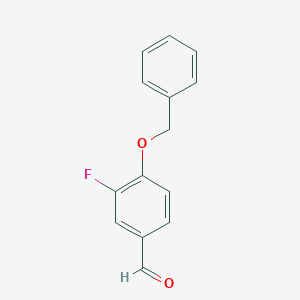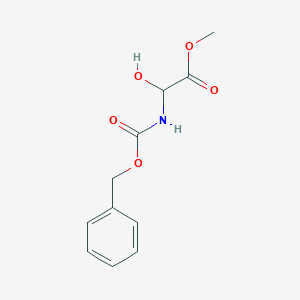
9-Fluorenone oxime
Vue d'ensemble
Description
9-Fluorenone oxime, also known as 9H-Fluoren-9-one oxime, is a compound with the molecular formula C13H9NO . It appears as a slightly pale yellow crystal or powder . It is the simplest member of the class fluoren-9-ones that is 9H-fluorene bearing an oxo substituent at position 9 .
Synthesis Analysis
Fluorenones, including 9-Fluorenone oxime, have been synthesized via various protocols since 1931 . These protocols include both green and non-green methods . The synthesis of fluorenones has been achieved through intramolecular and intermolecular processes . A study by Strashnova et al. discusses the complex formation of tri-and tetranitro-9-fluorenone oximes with 3d metals .Molecular Structure Analysis
The molecular weight of 9-Fluorenone oxime is 195.22 g/mol . The InChIKey of the compound is CRNNFEKVPRFZKJ-UHFFFAOYSA-N . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The photochemistry of 9-fluorenone oxime phenylglyoxylate has been studied using a variety of time-resolved methods . Photolysis of the compound yields the benzoyl radical, carbon dioxide, and the fluorene-9-iminyl radical on pulsed irradiation .Physical And Chemical Properties Analysis
9-Fluorenone oxime has a molecular weight of 195.22 g/mol . It has a Hydrogen Bond Donor Count of 1 . The compound is insoluble and sinks in water .Applications De Recherche Scientifique
Photoactive Matrix Incorporation
9-Fluorenone oxime has been used as a luminophore, covalently incorporated into a photoactive polyphenylsilsesquioxane matrix . This application utilizes its emission properties for potential use in optoelectronic devices .
Preparation of Schiff Bases
It has been reported in the preparation of various Schiff bases of 9-Fluorenone and its biological activity is a subject of ongoing research .
Spectroscopic Studies
The compound is also used in spectroscopic studies due to its distinct IR Spectrum , Mass spectrum (electron ionization) , and UV/Visible spectrum properties .
Safety and Hazards
9-Fluorenone oxime causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . In case of contact with eyes, it is recommended to rinse cautiously with water for at least 15 minutes and consult a physician .
Orientations Futures
Fluorenones, including 9-Fluorenone oxime, have potential applications in various domains, from materials to medicine . They are used in material sciences like organic field-effect transistors and organic electronic devices, whereas in medicinal chemistry domains they are employed as antibacterial, anticancer, antioxidant, neuromodulators, diuretics, and antivirals . Future directions include the development of more efficient synthesis protocols and exploring their potential applications .
Propriétés
IUPAC Name |
N-fluoren-9-ylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNFEKVPRFZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175919 | |
| Record name | Fluorenone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-Fluorenone oxime | |
CAS RN |
2157-52-0 | |
| Record name | Fluorenone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorenone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2157-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorenone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Fluorenone oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQN5AH5VZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 9-Fluorenone oxime in the context of the provided research?
A1: The provided research primarily focuses on the photochemical properties of 9-Fluorenone oxime and its derivatives. These compounds serve as precursors for generating various radicals, particularly the fluorene-9-iminyl radical, through photolysis. These radicals are then studied using time-resolved techniques like TRIR and TREPR to understand their reactivity and behavior. [, , , ]
Q2: What happens when 9-Fluorenone oxime derivatives are exposed to UV light?
A2: Upon UV irradiation, 9-Fluorenone oxime derivatives undergo photolysis. This process typically results in the cleavage of specific bonds, leading to the generation of transient radical species. For instance, irradiation of 9-fluorenone oxime phenylglyoxylate leads to the formation of the benzoyl radical, carbon dioxide, and the fluorene-9-iminyl radical. [] Similarly, photolysis of 9-fluorenone oxime 2,2,2-trifluoroethyl oxalate yields the 2,2,2-trifluoroethoxycarbonyl radical and the fluorene-9-iminyl radical. []
Q3: How is Time-Resolved Infrared Spectroscopy (TRIR) used to study 9-Fluorenone oxime derivatives?
A3: TRIR is a valuable tool to monitor the short-lived intermediates generated during photolysis. For example, in the study of O-chlorooxalyl- and O-fluoroformyl-9-fluorenone oxime, TRIR allowed researchers to detect the formation of CO2 and the fluoroformyl radical (FCO*). [] The technique relies on the characteristic absorption of infrared light by specific chemical bonds, providing real-time information on the formation and decay of intermediates. [, ]
Q4: Can you elaborate on the reactivity of the fluoroformyl radical generated from a 9-Fluorenone oxime derivative?
A4: The fluoroformyl radical (FCO*), generated from O-fluoroformyl-9-fluorenone oxime, demonstrates rapid reactivity with acetonitrile, the solvent used in the study. This reaction leads to the formation of a fluoroformyl-functionalized iminyl radical. Interestingly, this radical exhibits slower reactivity with triplet molecular oxygen due to a calculated activation enthalpy barrier. []
Q5: How does Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy complement TRIR in these studies?
A5: While TRIR excels at identifying transient species with distinct IR chromophores, TREPR is particularly useful for detecting radicals. It provides information about their electronic structure and interactions. In the study of 9-fluorenone oxime phenylglyoxylate, TREPR confirmed the presence of the fluorene-9-iminyl radical and the benzoyl radical, which were not easily detectable by TRIR. [] This technique aids in confirming the identity and understanding the properties of radical species formed during photolysis. [, ]
Q6: Were there any computational studies conducted on these compounds, and what insights did they offer?
A6: Yes, computational methods were employed to study the conformational preferences of alkoxycarbonyl radicals generated from 9-Fluorenone oxime derivatives. Calculations suggested that these radicals could exist in s-trans or s-cis conformations with a significant energy barrier for interconversion. Comparing experimental TREPR spectra with simulated spectra based on these calculations allowed researchers to identify the specific conformer formed in each case. [] This highlights the role of computational chemistry in understanding the structure and behavior of transient intermediates.
Q7: Beyond photochemical radical generation, are there other applications of 9-Fluorenone oxime and its derivatives?
A7: Yes, 9-Fluorenone oxime derivatives have been explored for other applications. Research has investigated their potential as ataraxic agents. [] Additionally, 2-azido-9-fluorenone oxime has been studied for its mutagenic properties and its potential role in cell transformation. [, ]
Q8: What is the significance of understanding the photochemistry of 9-Fluorenone oxime and its derivatives?
A8: Understanding the photochemical behavior of 9-Fluorenone oxime and its derivatives is crucial for several reasons. It allows for:
- Developing controlled radical generation methods: This is important for applications in organic synthesis and polymer chemistry. []
- Studying transient intermediates: This provides fundamental insights into radical reactivity, kinetics, and reaction mechanisms. [, , ]
- Designing new photolabile protecting groups: This is relevant for applications in peptide synthesis and chemical biology. []
- Understanding potential biological activities: This is important for evaluating the safety and exploring potential applications of these compounds. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)




![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
